6-Methylbenzothiazole
Overview
Description
6-Methylbenzothiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The methyl group at the 6-position distinguishes it from other benzothiazole derivatives and can influence its chemical and physical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of 6-methylbenzothiazole derivatives and related compounds has been explored in various studies. For instance, the synthesis of 6-amino-2-phenylbenzothiazole derivatives has been achieved by condensation reactions of substituted benzaldehydes with 2-amino-5-nitrothiophenol, followed by reduction and hydrochloride salt formation . Another study reported the synthesis of 2-methylenebenzothiazoles from benzothiazole salts and 4-hydroxycoumarins using ball milling, a solvent-free mechanochemical method . Additionally, the synthesis of 6-(N-isopropyl)amidino-2-methylbenzothiazole hydrochloride monohydrate and its amino derivative has been described, showcasing the multistep synthesis process and characterization of these compounds .
Molecular Structure Analysis
The molecular structure of 6-methylbenzothiazole derivatives has been determined using various techniques such as X-ray diffraction. For example, the molecular structure of 2-amino-6-methylbenzothiazole and its coordination complexes with Ag(I) and Cu(II) were elucidated, revealing the orthorhombic and monoclinic crystal systems for the ligand and its Ag(I) complex, respectively . The study also highlighted the coordination environment of the metal ions and the role of non-covalent interactions in stabilizing the supramolecular structure .
Chemical Reactions Analysis
Chemical reactions involving 6-methylbenzothiazole derivatives include the formation of charge-transfer complexes, as seen in the reaction of N-methylbenzothiazole-2-thione with diiodine, leading to the formation of diiodine adducts with potential implications for the mechanism of action of antithyroid drugs . Additionally, the synthesis of novel push-pull benzothiazole derivatives with reverse polarity for potential non-linear optic applications has been reported, involving the substitution of the 2-position by electron-acceptor groups and the 6-position by electron-donor groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methylbenzothiazole derivatives are influenced by their molecular structure and substituents. For instance, the 2-methylenebenzothiazoles products exhibit strong luminescence and typical aggregation-induced emission (AIE) properties, indicating their potential as fluorescent materials . The antitumor activity of 6-amino-2-phenylbenzothiazole derivatives against various human cancer cell lines has been evaluated, demonstrating their cytostatic activities . Furthermore, the anti-microbial, anti-oxidant, and enzyme inhibition activities of 2-amino-6-methylbenzothiazole and its metal complexes have been studied, showing moderate biological activities .
Scientific Research Applications
Synthesis and Structural Studies
- 6-Methylbenzothiazole derivatives have been synthesized and studied for their structure and tautomerism. For instance, Racané et al. (2013) investigated the synthesis, NMR characterization, and molecular structure of 6-[(2-hydroxy-1-naphthyl)diazenyl]-2-methylbenzothiazole, highlighting its application in dye synthesis and structural chemistry (Racané et al., 2013).
Antimicrobial and Antioxidant Activities
- The antimicrobial and antioxidant properties of 2-amino-6-methylbenzothiazole and its metal complexes have been explored. Gul et al. (2020) reported on the synthesis of these complexes and their efficacy as antibacterial, antifungal, and antioxidant agents (Gul et al., 2020).
Anticancer Activity
- Compounds containing 6-Methylbenzothiazole have shown potential in anticancer research. Havrylyuk et al. (2010) conducted antitumor screening of several novel 4-thiazolidinones with benzothiazole moiety, finding some compounds effective against various cancer cell lines (Havrylyuk et al., 2010).
Tuberculosis Treatment
- Research has also focused on the development of new therapeutics for tuberculosis using 6-Methylbenzothiazole derivatives. Huang et al. (2009) reported on the synthesis and biological evaluation of these derivatives, showing their potential as lead compounds for anti-tuberculosis drugs (Huang et al., 2009).
Non-Linear Optic Applications
- The potential of 6-Methylbenzothiazole derivatives in non-linear optic applications has been explored. Hrobárik et al. (2004) synthesized novel push-pull benzothiazole derivatives with reverse polarity, demonstrating their potential in this field (Hrobárik et al., 2004).
PET Cancer Imaging Agents
- 6-Methylbenzothiazole derivatives have been used in the synthesis of novel potential PET cancer imaging agents. Wang et al. (2006) discussed the preparation of fluorinated 2-arylbenzothiazoles for this purpose (Wang et al., 2006).
Safety And Hazards
properties
IUPAC Name |
6-methyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKILQAPNDCUNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395841 | |
Record name | 6-methylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylbenzothiazole | |
CAS RN |
2942-15-6 | |
Record name | 6-Methylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2942-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-methylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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